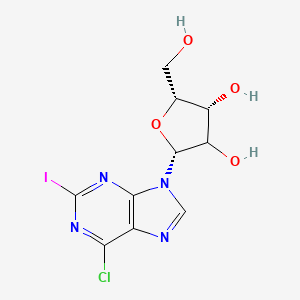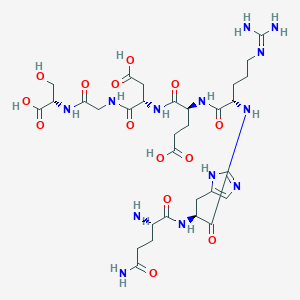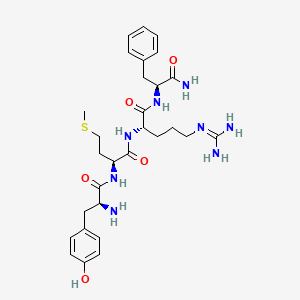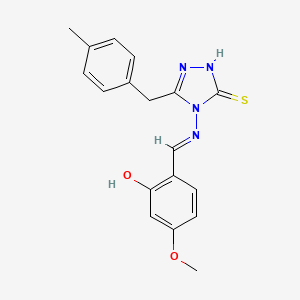
D-Glucose-18O-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-18O-2, also known as Glucose-18O-2, is a stable isotope-labeled compound of D-Glucose. D-Glucose is a monosaccharide and an essential carbohydrate in biology. It serves as a critical component of general metabolism and acts as a signaling molecule . The 18O labeling in this compound is used for various scientific research applications, particularly in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Glucose-18O-2 involves the incorporation of the stable isotope 18O into the glucose molecule. This can be achieved through various synthetic routes, including electrophilic and nucleophilic radiofluorination reactions. Electrophilic radiofluorination involves the reaction of an electrophilic 18F source with electron-rich reactants like alkenes or aromatic rings to form carbon-18F bonds . Nucleophilic radiofluorination, on the other hand, involves the substitution of a leaving group with 18F .
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis processes to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to incorporate the 18O isotope into the glucose molecule efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-18O-2 undergoes various chemical reactions, including:
Oxidation: Conversion of glucose to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol from glucose.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated or methylated glucose derivatives.
Applications De Recherche Scientifique
D-Glucose-18O-2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Helps in studying cellular glucose uptake and utilization.
Medicine: Used in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
D-Glucose-18O-2 exerts its effects by participating in metabolic pathways similar to those of regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis to produce energy molecules ATP and NADH . The 18O label allows researchers to track the metabolic fate of glucose in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-2-deoxy-D-glucose (18F-FDG): A glucose analog labeled with fluorine-18, widely used in PET imaging.
D-Glucose-18O: Another stable isotope-labeled glucose compound with a different labeling position.
Uniqueness
D-Glucose-18O-2 is unique due to its specific 18O labeling, which provides distinct advantages in metabolic studies and tracer experiments. Its stable isotope label allows for precise tracking and quantification of glucose metabolism, making it a valuable tool in various scientific research fields .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,6-tetrahydroxy-5-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2 |
Clé InChI |
GZCGUPFRVQAUEE-AWLKOUFESA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH])O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


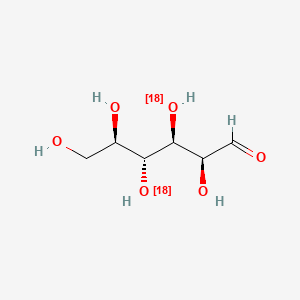
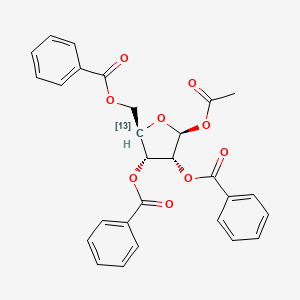

![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

